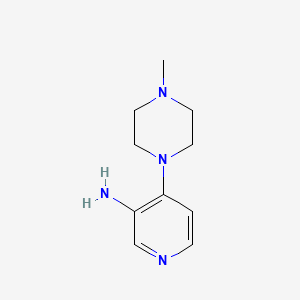

4-(4-Methylpiperazin-1-yl)pyridin-3-amine

Description

Significance of Nitrogen-Containing Heterocycles in Medicinal Chemistry and Drug Discovery

Nitrogen-containing heterocycles are organic compounds that feature a ring structure composed of at least two different elements, one of which is nitrogen. These structures are of immense significance in medicinal chemistry. A substantial percentage of all pharmaceuticals approved by the U.S. Food and Drug Administration (FDA) contain at least one nitrogen-based heterocyclic ring. nih.govchemicalbridge.co.uk Their prevalence stems from their ability to engage in various biological interactions, including hydrogen bonding and dipole-dipole interactions, which are crucial for drug-target binding. rlavie.comgoogle.com These heterocyclic systems are found in a vast array of naturally occurring and synthetic bioactive molecules, including vitamins, alkaloids, antibiotics, and numerous therapeutic agents. rlavie.comgoogle.com

Overview of Pyridine (B92270) and Piperazine (B1678402) Motifs as Privileged Structures in Bioactive Molecules

Within the large family of nitrogen heterocycles, pyridine and piperazine rings are considered "privileged structures." This term refers to molecular scaffolds that are capable of binding to multiple biological targets with high affinity, making them valuable starting points for the design of new drugs. reading.ac.ukpatentdigest.org

The piperazine ring is a six-membered, non-aromatic heterocycle containing two nitrogen atoms at opposite positions. This motif is frequently incorporated into drug candidates to improve their solubility and pharmacokinetic properties. nih.gov The basic nature of the piperazine nitrogens allows for salt formation, which can enhance a compound's stability and bioavailability.

Contextualization of 4-(4-Methylpiperazin-1-yl)pyridin-3-amine within Heterocyclic Amine Research

The chemical compound this compound is a molecule that integrates both the pyridine and the 4-methylpiperazine scaffolds. Structurally, it is a substituted aminopyridine. The presence of the 3-amino group and the 4-(4-methylpiperazin-1-yl) group on the pyridine core defines its chemical character and potential reactivity. This compound serves as a pertinent example of how privileged heterocyclic motifs can be combined to create novel chemical entities for research and development. While public domain literature on this specific isomer is limited, its structure suggests its primary role as a synthetic intermediate or a building block in the creation of more complex molecules. uni.lu

Structure

3D Structure

Properties

IUPAC Name |

4-(4-methylpiperazin-1-yl)pyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N4/c1-13-4-6-14(7-5-13)10-2-3-12-8-9(10)11/h2-3,8H,4-7,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAJACUSQLFALEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=C(C=NC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40163062 | |

| Record name | Piperazine, 1-(3-amino-4-pyridyl)-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40163062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14549-59-8 | |

| Record name | Piperazine, 1-(3-amino-4-pyridyl)-4-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014549598 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Piperazine, 1-(3-amino-4-pyridyl)-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40163062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Physicochemical and Structural Properties

Molecular Structure and Conformation

The molecule consists of a central pyridine ring. An amino group (-NH2) is attached at the 3-position, and a 4-methylpiperazine group is linked via a nitrogen atom to the 4-position of the pyridine ring. The piperazine ring typically adopts a chair conformation, which is the most stable arrangement for such six-membered rings. The methyl group on the distal nitrogen of the piperazine ring adds to the molecule's steric bulk and influences its lipophilicity.

Catalytic Approaches in Substituted Pyridine Synthesis

Physicochemical Data

Detailed experimental data for this compound is not extensively available in public literature. uni.lu However, computational models provide predicted values for its key physicochemical properties, which are valuable for understanding its potential behavior in various chemical and biological systems.

| Property | Predicted Value |

|---|---|

| Molecular Formula | C10H16N4 |

| Molecular Weight | 192.26 g/mol |

| XlogP | 0.1 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 4 |

| Rotatable Bond Count | 2 |

Advanced Spectroscopic and Analytical Characterization of 4 4 Methylpiperazin 1 Yl Pyridin 3 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds by providing detailed information about the chemical environment of individual atoms. For 4-(4-methylpiperazin-1-yl)pyridin-3-amine, ¹H and ¹³C NMR spectroscopy would be the primary methods used.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons on the pyridine (B92270) ring, the piperazine (B1678402) ring, and the methyl group. The aromatic protons on the pyridine ring would appear in the downfield region, typically between δ 7.0 and 8.5 ppm. The chemical shifts and coupling patterns of these protons would confirm the substitution pattern on the pyridine ring. The protons of the piperazine ring would likely appear as multiplets in the aliphatic region (δ 2.5-3.5 ppm). The N-methyl group would present as a sharp singlet, typically around δ 2.3 ppm. The protons of the amine group (NH₂) may appear as a broad singlet, and its chemical shift can be influenced by the solvent and concentration.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would provide complementary information, showing distinct signals for each unique carbon atom in the molecule. The carbons of the pyridine ring would resonate in the aromatic region (δ 120-160 ppm). The carbons of the piperazine ring would be found in the aliphatic region (δ 45-55 ppm), and the methyl carbon would appear further upfield.

While specific experimental NMR data for this compound is not provided in the search results, characterization of similar structures, such as derivatives of 1,3,4-oxadiazole (B1194373) bearing a methylpyridine moiety, demonstrates the utility of NMR in confirming molecular structures. derpharmachemica.com For instance, in related compounds, the methyl group on a pyridine ring shows a characteristic signal around δ 2.43 ppm in ¹H NMR. derpharmachemica.com

Interactive Data Table: Predicted ¹H NMR and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyridine-H2 | ~8.0 | ~140 |

| Pyridine-H5 | ~7.2 | ~125 |

| Pyridine-H6 | ~8.2 | ~145 |

| Piperazine-H (axial) | ~3.0-3.2 | ~50 |

| Piperazine-H (equatorial) | ~2.6-2.8 | ~54 |

| N-CH₃ | ~2.3 | ~46 |

| Pyridine-C3 | - | ~142 |

| Pyridine-C4 | - | ~150 |

| Pyridine-C2 | - | ~140 |

| Pyridine-C5 | - | ~125 |

| Pyridine-C6 | - | ~145 |

| Piperazine-C | - | ~50, 54 |

| N-CH₃ | - | ~46 |

Note: The data in this table is predicted and serves as an illustrative example of expected NMR values. Actual experimental values may vary.

High-Resolution Mass Spectrometry (HRMS) for Molecular Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. This allows for the determination of the molecular formula with a high degree of confidence.

For this compound (C₁₀H₁₆N₄), the expected monoisotopic mass is approximately 192.1375 g/mol . HRMS analysis, typically using electrospray ionization (ESI), would aim to detect the protonated molecule [M+H]⁺ at an m/z value corresponding to its exact mass. Public databases provide predicted mass spectrometry data, including the m/z for various adducts such as [M+H]⁺ and [M+Na]⁺. uni.lu

In the analysis of related pyrazole (B372694) derivatives, HRMS has been successfully used to confirm the elemental composition of newly synthesized compounds, lending credence to their proposed structures. umtm.cz For example, the HRMS data for a synthesized pyrazole showed an [M+H]⁺ peak at m/z 314.1395, which was in close agreement with the calculated mass of 314.1400 for the formula C₁₉H₁₆N₅. umtm.cz

Interactive Data Table: Predicted HRMS Data for this compound

| Adduct | Predicted m/z |

| [M+H]⁺ | 193.1448 |

| [M+Na]⁺ | 215.1267 |

| [M+K]⁺ | 231.1007 |

| [M+NH₄]⁺ | 210.1713 |

Source: Predicted data from public chemical databases. uni.lu

X-ray Crystallography for Absolute Stereochemistry and Conformation Analysis

To perform X-ray crystallography, a suitable single crystal of this compound would need to be grown. The diffraction pattern of X-rays passing through the crystal would then be analyzed to generate an electron density map, from which the atomic positions can be determined.

While a crystal structure for this compound itself is not available in the searched literature, studies on larger molecules incorporating this moiety, such as Imatinib, provide valuable insights into the conformational preferences of the piperazine and pyridine rings. mdpi.comresearchgate.net For instance, the crystal structure of freebase Imatinib reveals an extended conformation with specific torsion angles defining the spatial relationship between the different parts of the molecule. mdpi.com Similarly, a crystal structure of (E)-7-methoxy-2-((5-(4-methylpiperazin-1-yl)pyridin-2-yl)methylene)-3,4-dihydronaphthalen-1(2H)-one provides detailed geometric data for a related piperazinyl-pyridine fragment. researchgate.net

Interactive Data Table: Illustrative Crystallographic Parameters for a Related Compound

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 8.5780(17) |

| b (Å) | 10.467(2) |

| c (Å) | 14.872(3) |

| α (°) | 79.78(3) |

| β (°) | 82.55(3) |

| γ (°) | 81.94(3) |

| Volume (ų) | 1293.6(5) |

| Z | 2 |

Note: This data is for Imatinib, a larger molecule containing the this compound substructure, and is provided for illustrative purposes. mdpi.com

Biological Activity and Pharmacological Investigations of 4 4 Methylpiperazin 1 Yl Pyridin 3 Amine Analogs

Mechanism of Action Studies

The biological effects of 4-(4-methylpiperazin-1-yl)pyridin-3-amine and its analogs are rooted in their interactions with specific molecular targets. These interactions trigger cascades of events that modulate cellular functions. Investigations into their mechanisms of action have focused on receptor binding, enzyme inhibition, and interference with cellular signaling pathways.

Analogs of this compound, particularly those featuring a pyridine-piperazine or pyridine-piperidine core, have been identified as potent ligands for several receptors. Notably, their activity as antagonists for histamine (B1213489) H3 (H₃R) and sigma-1 (σ₁) receptors has been a significant area of research. nih.govacs.org

A study of 20 histamine H₃R ligands, which included pyridine-piperazine structures, revealed that many interact with both sigma-1 and sigma-2 receptors to varying degrees. acs.org Six of these compounds showed a higher affinity for the σ₁R over the σ₂R. acs.org The replacement of the piperazine (B1678402) ring with a piperidine (B6355638) ring was identified as a critical structural element for achieving dual H₃/σ₁ receptor activity. nih.govacs.org For instance, a compound with a piperidine core showed a σ₁R affinity (Ki = 3.64 nM) that was orders of magnitude higher than its piperazine-containing analog (Ki = 1531 nM), while their affinities for the H₃R remained comparable (Ki = 7.70 nM and 3.17 nM, respectively). nih.govacs.org This highlights the piperidine moiety as a key determinant for σ₁R binding. nih.gov

Furthermore, derivatives incorporating the 4-methylpiperazine group have been developed as potent and reversible antagonists of the P2Y12 receptor, a key player in ADP-induced platelet aggregation. nih.gov

| Compound Type | Target Receptor | Binding Affinity (Ki, nM) | Reference |

|---|---|---|---|

| Piperazine Derivative (cpd 4) | Human H₃R | 3.17 | nih.govacs.org |

| Piperazine Derivative (cpd 4) | Human σ₁R | 1531 | nih.govacs.org |

| Piperidine Derivative (cpd 5) | Human H₃R | 7.70 | nih.govacs.org |

| Piperidine Derivative (cpd 5) | Human σ₁R | 3.64 | nih.govacs.org |

| Piperidine Derivative (cpd 11) | Human H₃R | 6.2 | nih.gov |

| Piperidine Derivative (cpd 11) | Human σ₁R | 4.41 | nih.gov |

| Piperidine Derivative (cpd 11) | Human σ₂R | 67.9 | nih.gov |

The pyridine-piperazine scaffold is a versatile framework for designing inhibitors of various enzymes critical to disease pathogenesis. nih.govresearchgate.net Analogs of this compound have demonstrated inhibitory activity against several classes of enzymes, including kinases, urease, and helicases. nih.govacs.orgnih.govnih.gov

Kinase Inhibition: Many derivatives are potent kinase inhibitors. Imatinib, a well-known therapeutic agent, contains a related N-(phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide structure and specifically inhibits Bcr-Abl tyrosine kinase. mdpi.comresearchgate.net Other analogs have been synthesized to target Fms-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase whose mutation is associated with acute myeloid leukemia (AML). nih.gov One such derivative, C14, displayed potent inhibition of FLT3 with an IC₅₀ value of 256 nM. nih.gov

Another class of kinases targeted by these analogs is the cyclin-dependent kinases (CDK), particularly CDK4 and CDK6, which regulate the cell cycle. acs.org A 4-(4-methylthiazol-5-yl)-N-(pyridin-2-yl)pyrimidin-2-amine derivative featuring a 4-ethylpiperazin-1-yl group (compound 78) exhibited excellent potency against CDK4 (Ki = 1 nM) and CDK6 (Ki = 34 nM). acs.org

Other Enzymes: Pyridylpiperazine derivatives have also been evaluated as urease inhibitors. nih.gov Urease is an enzyme that catalyzes the hydrolysis of urea, and its inhibition is relevant in both agriculture and medicine. nih.gov Several synthesized N-aryl-2-(4-(3-nitropyridin-2-yl)piperazin-1-yl)propanamide derivatives showed significant urease inhibitory potential, with IC₅₀ values in the micromolar range. nih.gov Additionally, analogs based on a 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine (B1265781) scaffold have been identified as potent inhibitors of Bloom helicase (BLM), an enzyme involved in DNA repair. nih.gov

| Analog/Derivative | Enzyme Target | Inhibitory Concentration (IC₅₀) | Reference |

|---|---|---|---|

| Compound C14 | FLT3 Kinase | 256 nM | nih.gov |

| Compound 78 | CDK4 Kinase | 1 nM (Ki) | acs.org |

| Compound 78 | CDK6 Kinase | 34 nM (Ki) | acs.org |

| Compound 7i (propanamide derivative) | Jack Bean Urease | 5.65 ± 0.40 µM | nih.gov |

| Compound 7k (propanamide derivative) | Jack Bean Urease | 5.95 ± 0.43 µM | nih.gov |

| Compound 8 (pyridone derivative) | NIH3T3 cell line (anti-fibrosis) | 90 μM | nih.gov |

By inhibiting key enzymes and binding to receptors, analogs of this compound can interfere with crucial cellular signaling pathways, leading to specific cellular outcomes such as apoptosis and cell cycle arrest.

Derivatives designed as FLT3 inhibitors have been shown to disrupt the FLT3 signaling pathway in cancer cells. nih.gov For example, compound C14, a covalent inhibitor, demonstrated potent activity against AML cell lines that harbor FLT3 mutations (MOLM-13 and MV4-11), with IC₅₀ values of 507 nM and 325 nM, respectively. nih.gov This inhibition of FLT3 signaling was shown to induce apoptosis in the MV4-11 cell line. nih.gov The compound showed much weaker potency against a cell line without the FLT3 mutation, suggesting a targeted effect with fewer off-target toxicities. nih.gov

Similarly, compounds that inhibit CDK4/6 interfere with the cell cycle progression. acs.org The potent CDK4/6 inhibitor (compound 78) caused an accumulation of MV4-11 leukemia cells in the G1 phase of the cell cycle. acs.org At a concentration of 0.40 μM, the compound increased the G1 population to 85% from 61% in untreated cells, effectively halting cell proliferation. acs.org The activity of Imatinib and its analogs is based on the inhibition of the Bcr-Abl tyrosine kinase, which is central to the pathophysiology of chronic myeloid leukemia. mdpi.comresearchgate.net

Structure-Activity Relationship (SAR) Studies of Pyridine-Piperazine Derivatives

Structure-activity relationship (SAR) studies are essential for optimizing the potency and selectivity of drug candidates. For pyridine-piperazine derivatives, these studies have elucidated how specific structural modifications influence biological activity. mdpi.com

The biological activity of pyridine-piperazine derivatives is highly sensitive to the nature and position of substituents on both the pyridine (B92270) and piperazine rings, as well as the linker connecting them.

Pyridine Ring Substituents: The antiproliferative activity of pyridine derivatives is enhanced by the presence of -OCH₃, -OH, -C=O, and -NH₂ groups. mdpi.com Conversely, halogen atoms or other bulky groups tend to decrease activity. mdpi.com In a series of tuberculostatic compounds, substitution at the C-6 position of the pyridine ring with a piperidine ring resulted in the highest potency compared to pyrrolidine (B122466) or morpholine (B109124). mdpi.com This suggests that the basicity of the substituent is a key factor for activity. mdpi.com

Piperazine vs. Other Heterocycles: The choice of the six-membered nitrogen-containing ring is critical. As noted previously, replacing a piperazine ring with a piperidine ring can dramatically enhance affinity for the σ₁ receptor without significantly affecting H₃R affinity. nih.govacs.org This is attributed to differences in protonation states and basicity at physiological pH. nih.gov The electron-releasing amino group on the pyridine ring increases the basicity of the pyridine nitrogen while decreasing the basicity of the piperazine nitrogen. nih.govacs.org Replacing the piperazine with morpholine or pyrrolidine also alters activity, often linked to changes in basicity and lipophilicity. mdpi.comnih.gov

Linker Modifications: The length of the alkyl chain that often serves as a linker can also modulate activity. In one series of H₃R antagonists, extending the linker length decreased the affinity for the H₃R target. nih.gov However, for σ₁R affinity in piperazine derivatives, there was no clear influence of the alkyl linker length. nih.gov

The three-dimensional shape (conformation) of a molecule dictates how it fits into the binding pocket of its biological target. For pyridine-piperazine derivatives, conformational effects play a crucial role in their interactions.

The piperazine ring itself is conformationally flexible and typically exists in a thermodynamically favored chair conformation. nih.gov However, upon binding to a target such as a metal ion, it can be forced into a less stable boat conformation to act as a bidentate ligand. nih.gov This conformational change can significantly lower the metal binding affinity compared to ligands that retain the chair conformation. nih.gov

Pharmacological Target Identification and Validation for Related Compounds

Analogs of this compound, which belong to the broader class of aminopyridines, have been identified as potent inhibitors of multiple pharmacological targets, primarily within the protein kinase family. The structural motif of an aminopyridine core linked to various substituents allows for interaction with the ATP-binding sites of these enzymes, leading to the modulation of critical cellular signaling pathways implicated in diseases like cancer.

Key targets for these compounds include several receptor and non-receptor tyrosine kinases. For instance, certain pyridin-3-amine derivatives have been developed as multi-targeted inhibitors against kinases crucial in non-small cell lung cancer (NSCLC), such as fibroblast growth factor receptors (FGFR), RET, epidermal growth factor receptor (EGFR), including its drug-resistant mutants, DDR2, and anaplastic lymphoma kinase (ALK). The discovery of these multi-targeted agents often begins with in silico screening, which is then validated through in vitro kinase assays.

Beyond the well-established kinase targets, research has shown that aminopyridine derivatives can also interact with other important cellular proteins. Some have been identified as nanomolar-potent inhibitors of tumor-associated carbonic anhydrase (CA) isozymes, specifically CA IX and CA XII, which are transmembrane proteins overexpressed in hypoxic tumors. Other related structures have been explored as ligands for sigma (σ) receptors, acting as antagonists, which are targets of interest for tumor therapy and diagnosis. nih.govnih.gov The versatility of the aminopyridine scaffold allows it to be a key pharmacophore for engaging a wide array of biological targets. nih.govnih.gov

The validation of these targets typically involves confirming the inhibitory activity of the compounds through biochemical assays and observing the downstream effects in cellular models. For example, inhibition of a kinase like FLT3 is validated by measuring the compound's dissociation constant (Kd) and its effect on the phosphorylation of downstream signaling molecules. nih.govtmc.edu Similarly, for compounds targeting receptors like VEGFR-2 and HER-2, validation involves demonstrating dual inhibitory action in enzymatic assays. nih.gov

Table 1: Identified Pharmacological Targets for Aminopyridine Analogs

| Target Class | Specific Target(s) | Compound Type |

|---|---|---|

| Protein Kinases | FGFR1, FGFR2, FGFR3 | Pyridin-3-amine derivatives |

| RET, EGFR (including mutants), DDR2, ALK | Pyridin-3-amine derivatives | |

| Aurora Kinase A & B | Imidazo[4,5-b]pyridine-based inhibitors | |

| FLT3 (including ITD and D835Y mutants) | Imidazo[4,5-b]pyridine-based inhibitors | |

| VEGFR-2, HER-2 | Cyanopyridone and Pyridopyrimidine derivatives | |

| Cyclin-Dependent Kinase 2 (CDK2) | N-(pyridin-3-yl)pyrimidin-4-amine analogs | |

| Cyclin-Dependent Kinase 8 (CDK8) | 2-Amino-pyridine derivatives | |

| PIM-1 Kinase | Pyridine-quinoline hybrids | |

| C-terminal Src kinases (CSK) | Pyrazolopyridine-based inhibitors | |

| Receptors | Sigma-2 (σ₂) Receptor | 2-Aminopyridine (B139424) derivatives |

| Enzymes | Carbonic Anhydrase (CA) IX, CA XII | Pyridinium derivatives of 3-aminobenzenesulfonamide (B1265440) |

In Vitro Biological Evaluation Methodologies

The preclinical assessment of aminopyridine analogs relies on a suite of in vitro assays to determine their biological activity, including their effects on cell viability, specific enzyme function, and the induction of programmed cell death.

To evaluate the antiproliferative effects of this compound analogs, a variety of human cancer cell lines are utilized. The choice of cell line is often dictated by the specific pharmacological target being investigated. For instance, compounds designed to inhibit kinases involved in colorectal cancer are tested on cell lines like HCT-116. researchgate.net Similarly, analogs targeting pathways in breast cancer or liver cancer are evaluated using MCF-7 and HepG2 cells, respectively. nih.gov

The most common methods for quantifying cytotoxicity and inhibition of proliferation are colorimetric assays. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is frequently used, which measures the metabolic activity of cells as an indicator of their viability. nih.gov Another widely used method is the Sulforhodamine B (SRB) assay, which measures cell density by staining total cellular protein. nih.gov The results of these assays are typically expressed as an IC50 value, which represents the concentration of the compound required to inhibit cell growth by 50%.

Table 2: Examples of Cell Lines and Assays for Antiproliferative Evaluation

| Cell Line | Cancer Type | Assay Method | Reference Compound Example |

|---|---|---|---|

| MCF-7 | Breast Adenocarcinoma | MTT Assay, SRB Assay | Cyanopyridones (5a, 5e) |

| HepG2 | Liver Adenocarcinoma | MTT Assay, SRB Assay | Cyanopyridones (5a, 6b) |

| HCT-116 | Colon Cancer | Proliferation Assay | 2-amino-pyridine derivative (29) |

| MDA-MB-231 | Breast Cancer | SRB Assay, Flow Cytometry | 3-cyano pyridine derivatives (5c, 5e) |

| PC-3 | Prostate Cancer | SRB Assay | 3-cyano pyridine derivatives |

| NCI-H1581 | Non-Small Cell Lung Cancer | Not specified | Pyridin-3-amine derivative (3m) |

| SW620 | Colorectal Cancer | Not specified | Pyrazolopyridine-based inhibitor (26) |

To confirm that the observed cellular effects are due to the direct interaction with the intended molecular target, specific enzymatic and receptor binding assays are performed. For kinase inhibitors, in vitro kinase assays are essential. These can be conducted using various formats, such as ELISA-based assays, which measure the phosphorylation of a substrate. auctoresonline.org These experiments determine the potency of the compounds, often reported as an IC50 value against the target kinase. For more detailed characterization, dissociation constants (Kd) are determined, which quantify the binding affinity between the inhibitor and the enzyme. For example, potent imidazo[4,5-b]pyridine derivatives have shown Kd values in the nanomolar range against Aurora-A and FLT3 kinases. nih.govtmc.edu

For non-kinase targets like sigma receptors, radioligand binding assays are a standard method. These assays measure the ability of the test compound to displace a known radioactive ligand from the receptor, thereby determining its binding affinity (Ki). nih.govnih.gov

Table 3: Selected In Vitro Enzyme and Receptor Inhibition Data for Aminopyridine Analogs

| Compound/Analog Type | Target | Assay Type | Potency Metric | Value |

|---|---|---|---|---|

| 2-amino-pyridine derivative 29 | CDK8 | Kinase Inhibition | IC50 | 46 nM |

| Imidazo[4,5-b]pyridine 27e | Aurora-A | Kinase Binding | Kd | 7.5 nM |

| Imidazo[4,5-b]pyridine 27e | FLT3 | Kinase Binding | Kd | 6.2 nM |

| Imidazo[4,5-b]pyridine 27e | FLT3-ITD | Kinase Binding | Kd | 38 nM |

| Cyanopyridone 5a | VEGFR-2 | Kinase Inhibition | IC50 | 0.11 µM |

| Cyanopyridone 5e | HER-2 | Kinase Inhibition | IC50 | 0.15 µM |

| Pyridine-quinoline hybrid 12 | PIM-1 | Kinase Inhibition | IC50 | 14.3 nM |

A primary mechanism by which anticancer agents eliminate tumor cells is through the induction of apoptosis, or programmed cell death. The ability of aminopyridine analogs to trigger this process is a key area of investigation. Flow cytometry is a principal technique used for these studies. Cells are treated with the compound and then stained with a combination of Annexin V and a DNA-intercalating dye like Propidium Iodide (PI). tmc.eduresearchgate.net Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane, an early marker of apoptosis, while PI enters cells that have lost membrane integrity, a feature of late-stage apoptosis or necrosis. This dual staining allows for the quantification of early apoptotic, late apoptotic, and viable cell populations. nih.gov

Another flow cytometry-based method involves analyzing the cell cycle distribution. The appearance of a "sub-G1" peak in the DNA content histogram is indicative of cellular DNA fragmentation, a hallmark of apoptosis. nih.govauctoresonline.org Furthermore, studies often examine the ability of compounds to cause cell cycle arrest at specific phases, such as the G2/M phase, which can precede apoptosis. nih.gov The molecular mechanism of apoptosis induction is further elucidated by measuring the activation of key effector proteins, such as caspases. Assays to measure the activity of initiator caspases (e.g., caspase-9) and executioner caspases (e.g., caspase-3 and caspase-7) confirm that the observed cell death occurs through the caspase-dependent apoptotic pathway. nih.govtandfonline.com

In Vivo Efficacy Studies of Related Compounds in Disease Models

To assess the therapeutic potential of promising aminopyridine analogs in a physiological context, in vivo efficacy studies are conducted, most commonly using animal models of human diseases. For anticancer research, mouse xenograft models are the standard. reactionbiology.comnih.gov These models involve the subcutaneous or orthotopic implantation of human cancer cells into immunocompromised mice. reactionbiology.com

Once tumors are established, the mice are treated with the investigational compound. The primary endpoint of these studies is typically the inhibition of tumor growth (TGI), which is monitored by measuring tumor volume over time. For example, a multi-targeted pyridin-3-amine derivative, compound 3m, demonstrated significant antitumor activity with a TGI of 66.1% in an NCI-H1581 NSCLC xenograft model. auctoresonline.org In another study, a pyrazolopyridine-based inhibitor (compound 26) was shown to effectively reduce tumor growth in a SW620 colorectal cancer xenograft model. nih.gov

Table 4: Examples of In Vivo Efficacy Studies for Aminopyridine Analogs

| Compound/Analog | Disease Model | Animal Model | Key Finding |

|---|---|---|---|

| Pyridin-3-amine derivative (3m) | Non-Small Cell Lung Cancer (NCI-H1581 xenograft) | Mouse | 66.1% Tumor Growth Inhibition (TGI) |

| Pyrazolopyridine inhibitor (26) | Colorectal Cancer (SW620 xenograft) | Mouse | Effective reduction of tumor growth |

| 6-Aminopicolamine (6AP) | Metastatic Pancreatic Cancer | Mouse (NSG) | 55% mean reduction in metastatic tumor burden |

| Pyridine-based compound (12) | Solid Ehrlich Carcinoma (SEC) | Mouse | 42.1% tumor inhibition |

| Pyrazolopyridine inhibitor (37) | c-Met driven cancer (EBC-1 xenograft) | Mouse | Significant anti-tumor activity |

| Dovitinib | Gastrointestinal Stromal Tumor (UZLX-GIST9 xenograft) | Mouse | Tumor volume stabilization in imatinib-resistant model |

Computational Chemistry and Molecular Modeling Applications

Molecular Dynamics Simulations to Elucidate Binding Mechanisms

Molecular dynamics (MD) simulations provide a dynamic view of the interactions between a ligand and its target protein over time, offering deeper insights than the static picture provided by molecular docking. MD simulations can reveal the stability of the ligand-protein complex, the conformational changes that occur upon binding, and the role of solvent molecules in the binding event.

In a study on 2-aminopyridine (B139424) derivatives as JAK2 inhibitors, 100-nanosecond MD simulations were conducted on selected complexes. These simulations helped to further investigate the binding interactions and stability of the compounds in the active site. Such simulations can analyze parameters like root-mean-square deviation (RMSD) to assess the stability of the complex and root-mean-square fluctuation (RMSF) to identify flexible regions of the protein and ligand.

For a compound like 4-(4-methylpiperazin-1-yl)pyridin-3-amine, MD simulations could be used to:

Assess the stability of the key hydrogen bonds formed by the aminopyridine core.

Observe the conformational flexibility of the methylpiperazine ring and its impact on binding.

Calculate the binding free energy, providing a more accurate estimation of the ligand's affinity for the target.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. These models are used to predict the activity of newly designed compounds and to identify the key structural features that influence activity.

Several QSAR studies have been performed on aminopyridine derivatives. For example, 2D-QSAR studies on a series of aminopyridine-based JNK inhibitors identified topological and quantum chemical descriptors that correlate with their inhibitory activity (log IC50). The descriptors found to be important included the Wiener index, Randic's connectivity index, and HOMO-LUMO energies. Another study focused on developing QSAR models for substituted 2-aminopyridine derivatives as inhibitors of nitric oxide synthases, which also demonstrated the predictive ability of such models.

For a series of compounds based on the this compound scaffold, a QSAR model could be developed by:

Synthesizing a library of analogs with variations in different parts of the molecule.

Measuring the biological activity of these analogs against a specific target.

Calculating a set of molecular descriptors (e.g., steric, electronic, and hydrophobic properties).

Using statistical methods to build a mathematical equation that links the descriptors to the observed activity.

| Descriptor Type | Example Descriptor | Potential Influence on Activity |

| Electronic | Dipole Moment, HOMO/LUMO Energy | Affects hydrogen bonding and electrostatic interactions. |

| Steric | Molecular Weight, Molar Refractivity | Influences the fit of the molecule in the binding pocket. |

| Topological | Wiener Index, Randic Connectivity Index | Relates to the branching and size of the molecule. |

| Hydrophobic | LogP | Impacts cell permeability and interaction with hydrophobic pockets. |

This table illustrates the types of descriptors used in QSAR modeling and their general relevance.

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. DFT calculations can provide valuable information about a molecule's geometry, orbital energies (HOMO and LUMO), electrostatic potential, and other electronic properties that are crucial for understanding its reactivity and intermolecular interactions.

DFT has been applied to study various aminopyridine compounds. For instance, a theoretical study on 2, 3, and 4-aminopyridines used DFT to analyze their density distribution and vibrational properties. In another study, DFT calculations were performed on 3-aminopyridine (B143674) and its metal complexes to determine their molecular modeling and frontier orbital energies. Furthermore, DFT has been used in conjunction with molecular docking to study the bioactive nature of 4-aminopyridine (B3432731) derivatives.

For this compound, DFT calculations can be used to:

Determine the most stable conformation of the molecule.

Calculate the HOMO-LUMO energy gap, which is related to the molecule's chemical reactivity and stability.

Generate a map of the molecular electrostatic potential (MEP) to identify regions that are prone to electrophilic or nucleophilic attack, as well as regions important for hydrogen bonding.

Analyze the natural bond orbitals (NBO) to understand charge distribution and intramolecular interactions.

A study on 3-(2-arylamino-4-aminothiazol-5-oyl)pyridine derivatives used the B3LYP/6-31G(d,p) method to investigate their electronic structure, calculating the HOMO-LUMO energy gap and other thermodynamic properties.

| Calculated Property | Significance |

| Optimized Geometry | Provides the most stable 3D structure of the molecule. |

| HOMO Energy | Relates to the ability to donate electrons. |

| LUMO Energy | Relates to the ability to accept electrons. |

| HOMO-LUMO Gap | Indicates chemical reactivity and kinetic stability. |

| Molecular Electrostatic Potential (MEP) | Visualizes charge distribution and predicts sites for intermolecular interactions. |

This table outlines key properties that can be determined from DFT calculations and their importance in understanding the chemical behavior of a molecule.

Q & A

Basic Research Questions

Q. What are effective synthetic routes for 4-(4-Methylpiperazin-1-yl)pyridin-3-amine, and how can reaction conditions be optimized?

- Methodology : Multi-step synthesis often involves nucleophilic substitution or coupling reactions. For example, piperazine rings can be introduced via Buchwald-Hartwig amination under palladium catalysis. Optimizing reaction temperature (e.g., 80–100°C) and solvent polarity (e.g., DMF or THF) improves yield. Post-synthesis purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) ensures high purity .

- Key Consideration : Monitor intermediates using TLC and characterize each step with FT-IR to confirm functional group transformations.

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

- Methodology :

- HRMS (High-Resolution Mass Spectrometry) : Confirm molecular formula (e.g., C₁₀H₁₅N₄⁺ requires m/z 199.1345) .

- ¹H/¹³C NMR : Identify aromatic protons (δ 6.8–8.2 ppm for pyridine) and piperazine methyl groups (δ 2.3–2.5 ppm) .

- HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>95%) .

Q. How can researchers ensure reproducibility in synthesizing this compound derivatives?

- Methodology : Standardize reaction parameters (e.g., stoichiometry, inert atmosphere) and validate protocols using control experiments. Cross-reference spectral data with published analogs (e.g., 6-Bromo-2-(4-methylpiperazin-1-yl)pyridin-3-amine ).

Advanced Research Questions

Q. How can discrepancies in spectroscopic data (e.g., NMR or HRMS) during derivative characterization be resolved?

- Methodology :

- Cross-Validation : Compare experimental data with computational predictions (e.g., DFT calculations for NMR chemical shifts).

- X-ray Crystallography : Resolve ambiguous structures by growing single crystals (e.g., using vapor diffusion in EtOH/H₂O) and refining with SHELXL .

- Isotopic Labeling : Synthesize deuterated analogs (e.g., 6-(4-Methylpiperidin-1-yl)pyridin-3,4,5-d₃-2-amine ) to confirm peak assignments.

Q. What strategies enhance the biological activity of this compound through structural modifications?

- Methodology :

- Structure-Activity Relationship (SAR) : Introduce substituents (e.g., halogens, methoxy) at the pyridine C-2 or C-6 positions to modulate lipophilicity and target binding.

- Example : 2-Methoxy-6-(4-methylpiperazin-1-yl)pyridin-3-amine shows altered solubility and receptor affinity compared to the parent compound .

- In Vitro Testing : Screen derivatives against disease-specific cell lines (e.g., cancer or viral models) to determine IC₅₀ values .

Q. What computational tools are optimal for predicting the conformational stability of piperazine-pyridine hybrids?

- Methodology :

- Molecular Dynamics (MD) Simulations : Use AMBER or GROMACS to assess flexibility of the piperazine ring in aqueous environments.

- Docking Studies : AutoDock Vina or Schrödinger Suite predicts binding modes with biological targets (e.g., kinases or GPCRs).

- Software Comparison : SHELXL (for small-molecule refinement) vs. SIR97 (for direct-method phasing) in crystallography .

Q. How can enzymatic methods be leveraged to synthesize this compound derivatives?

- Methodology :

- Biocatalysis : Use lipases or transaminases to catalyze regioselective amination under mild conditions (pH 7–8, 25–37°C) .

- Advantage : Reduces side reactions (e.g., overalkylation) common in traditional synthetic routes.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.